(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide
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Overview
Description
(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methyl group, and a tetrahydroimidazo[1,2-a]pyridinylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Ethenesulfonamide Backbone: This can be achieved by reacting an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced via a nucleophilic substitution reaction.
Formation of the Tetrahydroimidazo[1,2-a]pyridinylmethyl Group: This group can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In an industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide: Lacks the tetrahydroimidazo group.
(E)-2-(2-Chlorophenyl)-N-methyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide: Lacks the tetrahydro group.
Uniqueness
The presence of the tetrahydroimidazo[1,2-a]pyridinylmethyl group in (E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide distinguishes it from similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20(12-15-13-21-10-5-4-8-17(21)19-15)24(22,23)11-9-14-6-2-3-7-16(14)18/h2-3,6-7,9,11,13H,4-5,8,10,12H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZBRIESROJTN-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN2CCCCC2=N1)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN2CCCCC2=N1)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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